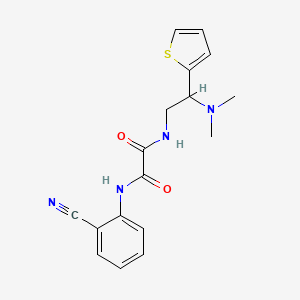

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

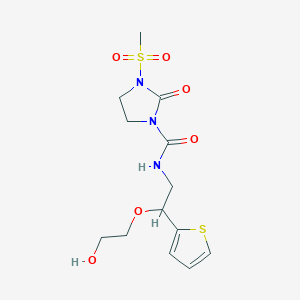

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DT-01, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxalamide derivatives and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

The structural characteristics of molecules closely related to N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide are pivotal in organic synthesis and chemical reactivity studies. For instance, molecules with dimethylamino)ethyl or cyanophenyl components have been utilized in the synthesis of complex organic compounds. These components often play a role in facilitating reactions through their electron-donating and withdrawing properties, respectively, leading to the formation of novel compounds with potential applications in drug development and materials science (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Antibacterial Activity

Compounds featuring structural motifs similar to this compound have been investigated for their antibacterial properties. Research demonstrates that certain derivatives can exhibit significant antibacterial activity, highlighting the potential of these molecules in the development of new antimicrobial agents. This is particularly relevant in the current era of increasing antibiotic resistance, underscoring the need for novel therapeutic compounds (Arutyunyan et al., 2015).

Molecular Docking and Antimicrobial Agents

The integration of thiophene and dimethylamino groups into molecules has led to the design of compounds with promising antimicrobial activities. Through molecular docking studies, researchers have identified potential interactions between these molecules and bacterial proteins, suggesting mechanisms by which these compounds exert their antimicrobial effects. Such studies are critical for the rational design of new drugs, offering insights into how molecular modifications can enhance antimicrobial efficacy (Khidre & Radini, 2021).

Catalysis and Chemical Transformations

Catalytic applications of compounds structurally related to this compound have been explored, particularly in the context of coupling reactions. The unique properties of these molecules facilitate their use as ligands or catalysts in organic transformations, contributing to the development of efficient synthetic pathways for the production of complex organic molecules. This research area is of significant interest for the synthesis of pharmaceuticals and materials science applications (De, Yin, & Ma, 2017).

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21(2)14(15-8-5-9-24-15)11-19-16(22)17(23)20-13-7-4-3-6-12(13)10-18/h3-9,14H,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMRXBSMYAYNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)

![2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2670195.png)

![1,4-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2670197.png)

![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)

![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)

![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)